4-Ethyl-2-methylpyrazolo[1,5-a][1,3,5]triazine
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Overview
Description
4-Ethyl-2-methylpyrazolo[1,5-a][1,3,5]triazine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a][1,3,5]triazines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-methylpyrazolo[1,5-a][1,3,5]triazine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 4-(aryldiazenyl)pyrazol-3,5-diamines with substituted 4-methoxy-1,1,1-trifluoro-3-buten-2-ones in acetonitrile . This reaction is carried out under controlled conditions to ensure regioselectivity and high yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-methylpyrazolo[1,5-a][1,3,5]triazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups .
Scientific Research Applications
4-Ethyl-2-methylpyrazolo[1,5-a][1,3,5]triazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Ethyl-2-methylpyrazolo[1,5-a][1,3,5]triazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the nature of the compound’s interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Methylpyrazolo[1,5-a][1,3,5]triazine
- 2-Ethylpyrazolo[1,5-a][1,3,5]triazine
- 4-Ethyl-2-methylpyrazolo[1,5-a]pyrimidine
Uniqueness
4-Ethyl-2-methylpyrazolo[1,5-a][1,3,5]triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
54475-71-7 |
---|---|
Molecular Formula |
C8H10N4 |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
4-ethyl-2-methylpyrazolo[1,5-a][1,3,5]triazine |
InChI |
InChI=1S/C8H10N4/c1-3-7-10-6(2)11-8-4-5-9-12(7)8/h4-5H,3H2,1-2H3 |
InChI Key |
RALXFSCRSKDGEN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NC2=CC=NN21)C |
Origin of Product |
United States |
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